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Compound of Interest

Compound Name: 2-Acetyloxirane

Cat. No.: B1328778

2-Acetyloxirane: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical characteristics
of 2-Acetyloxirane (also known as 1-(oxiran-2-yl)ethanone or 3,4-Epoxy-2-butanone). This
document is intended for researchers, scientists, and professionals in drug development who
require a thorough understanding of this bifunctional compound. The guide covers its structural
and physicochemical properties, expected spectroscopic characteristics, and key chemical
reactions. Standardized experimental protocols for its characterization are also detailed.

Introduction

2-Acetyloxirane is a notable organic compound featuring both an epoxide and a ketone
functional group. This unique structural combination imparts a distinct reactivity profile, making
it a valuable intermediate in organic synthesis and a compound of interest for potential
biological applications. The high ring strain of the epoxide ring and the electrophilicity of the
carbonyl group allow for a variety of chemical transformations. Understanding the precise
physical and chemical properties of 2-Acetyloxirane is crucial for its effective utilization in
research and development.
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Physical and Chemical Characteristics

The following table summarizes the known and predicted physical and chemical properties of
2-Acetyloxirane.

Property Value Source/Method
Molecular Formula CaHeO2

Molecular Weight 86.09 g/mol Calculated

CAS Number 4401-11-0

Appearance Likely a colorless liquid Inferred from similar small

organic molecules

Density 1.139 g/cm3

Boiling Point 45-46 °C at 30 mmHg

Flash Point 36 °C

Refractive Index 1.443

Topological Polar Surface Area  29.6 A2 Computed
Hydrogen Bond Acceptor

Count 2 Computed
Rotatable Bond Count 1 Computed
XLogP3 -0.4 Computed

Spectroscopic Properties

Detailed experimental spectra for 2-Acetyloxirane are not widely available in public
databases. However, based on its structure, the following spectroscopic characteristics can be
predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl
protons and the three protons on the oxirane ring. The methyl protons would appear as a
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singlet, likely in the  2.0-2.5 ppm region. The oxirane protons would exhibit a more complex
splitting pattern (likely a multiplet) due to their diastereotopic nature and coupling with each
other, with chemical shifts expected in the & 2.5-3.5 ppm range.

e 13C NMR: The carbon NMR spectrum should display four distinct signals. The carbonyl
carbon of the acetyl group would have the largest chemical shift, anticipated in the 6 195-210
ppm region. The methyl carbon of the acetyl group would be found upfield, typically in the &
20-30 ppm range. The two carbons of the epoxide ring are expected to resonate in the o 40-
60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Acetyloxirane would be characterized by strong absorption bands
corresponding to its two functional groups:

e C=0 Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1710-
1730 cm~1,

e C-O-C Stretch (Epoxide): Asymmetric and symmetric stretching of the epoxide ring would
likely appear in the fingerprint region, typically around 1250 cm~* (asymmetric) and 800-950
cm~1 (symmetric, "ring breathing").

e C-H Stretch: Aliphatic C-H stretching vibrations would be observed just below 3000 cm~1.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (El), the molecular ion peak (M*) would be
observed at m/z 86. Common fragmentation patterns would likely involve:

e 0-cleavage: Loss of the acetyl group ([M-43]*) or the methyl group ([M-15]*) are expected to
be prominent fragmentation pathways.

» Ring Opening: Fragmentation of the oxirane ring could lead to various smaller charged
fragments.

Experimental Protocols

The following are detailed methodologies for the characterization of 2-Acetyloxirane.
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Determination of Physical Properties

» Boiling Point: The boiling point can be determined by distillation. The sample is heated in a
distillation apparatus, and the temperature at which the liquid and vapor phases are in
equilibrium is recorded. For small sample sizes, a micro-boiling point apparatus can be used.

o Density: The density can be measured using a pycnometer. The pycnometer is weighed
empty, then filled with the sample and weighed again. The volume of the pycnometer is
known, allowing for the calculation of the density (mass/volume).

o Refractive Index: The refractive index is measured using a refractometer, such as an Abbe
refractometer. A few drops of the sample are placed on the prism, and the refractive index is
read directly from the instrument's scale. The temperature should be controlled and recorded
as the refractive index is temperature-dependent.

Spectroscopic Analysis
e NMR Spectroscopy:

o Prepare a sample by dissolving approximately 5-10 mg of 2-Acetyloxirane in a
deuterated solvent (e.g., CDCI3) in an NMR tube.

o Acquire *H and 3C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or
higher).

o Process the spectra to obtain chemical shifts, integration (for *H), and coupling constants.
* IR Spectroscopy:

o For a neat liquid sample, place a drop of 2-Acetyloxirane between two salt plates (e.g.,
NaCl or KBr).

o Mount the plates in the sample holder of an FT-IR spectrometer.
o Acquire the spectrum over the desired range (e.g., 4000-400 cm™1).

e Mass Spectrometry:
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o Introduce a dilute solution of 2-Acetyloxirane into the mass spectrometer via a suitable
inlet system (e.qg., direct infusion or GC-MS).

o Acquire the mass spectrum using an appropriate ionization technique (e.g., electron
ionization).

o Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Chemical Reactivity and Pathways

The reactivity of 2-Acetyloxirane is dominated by the epoxide and ketone functionalities.

Ring-Opening Reactions of the Epoxide

The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading
to ring-opening. This can occur under both acidic and basic/neutral conditions, often with
different regioselectivity.

o Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated,
making the ring more susceptible to attack by weak nucleophiles. The nucleophile typically
attacks the more substituted carbon atom.

o Base/Nucleophile-Induced Ring Opening: Strong nucleophiles can directly attack one of the
epoxide carbons, leading to ring-opening. In this case, the attack generally occurs at the less
sterically hindered carbon atom.

Figure 1. General signaling pathways for the ring-opening of 2-Acetyloxirane.

Reactions of the Ketone

The carbonyl group can undergo a variety of nucleophilic addition reactions, reductions, and
reactions at the a-carbon. These reactions are standard for ketones and include:

e Formation of cyanohydrins, imines, and enamines.
» Reduction to a secondary alcohol using reducing agents like sodium borohydride.

» Wittig reaction to form an alkene.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1328778?utm_src=pdf-body
https://www.benchchem.com/product/b1328778?utm_src=pdf-body
https://www.benchchem.com/product/b1328778?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Aldol condensation under appropriate basic or acidic conditions.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a
sample of 2-Acetyloxirane.

Figure 2. Experimental workflow for the characterization of 2-Acetyloxirane.

Safety and Handling

2-Acetyloxirane should be handled with care in a well-ventilated fume hood. As with many
epoxides, it may be a sensitizer and should be handled with appropriate personal protective
equipment, including gloves and safety glasses. It is a flammable liquid and should be kept
away from ignition sources. For detailed safety information, consult the Safety Data Sheet
(SDS).

Conclusion

2-Acetyloxirane is a versatile chemical entity with a rich reaction chemistry owing to its
epoxide and ketone functional groups. This guide provides a foundational understanding of its
physical, chemical, and spectroscopic properties, along with standardized experimental
procedures for its characterization. Further research into its biological activities and reaction
pathways will undoubtedly uncover new applications for this intriguing molecule.

 To cite this document: BenchChem. [physical and chemical characteristics of 2-
Acetyloxirane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1328778#physical-and-chemical-characteristics-of-2-
acetyloxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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